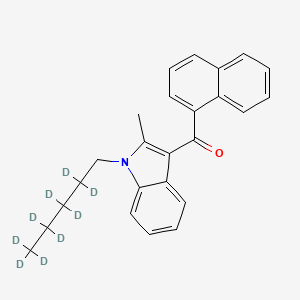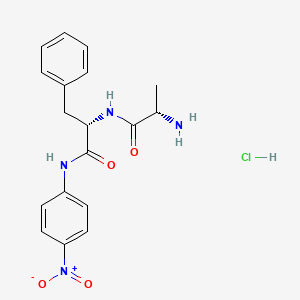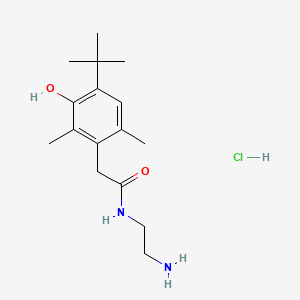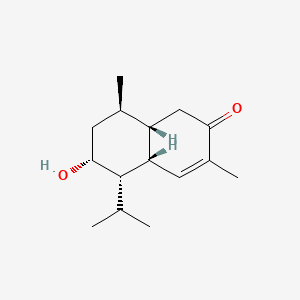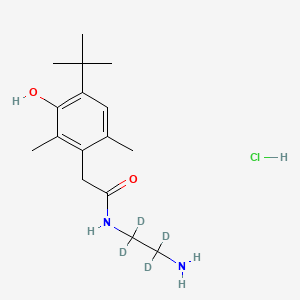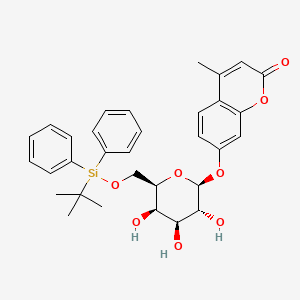
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers), also known as Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me, is a synthetic compound composed of a mixture of diastereomers. It is a four-carbon molecule with a single nitrogen atom, and is composed of two functional groups: an ethoxycarbonyl group and an amide group. Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and drug discovery.
科学研究应用
Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me is used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, protein-protein interactions, and drug discovery. It has also been used in the study of biochemical and physiological processes, such as cell signaling, gene expression, and metabolic pathways.
作用机制
Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me acts as an inhibitor of enzymes. It binds to the active site of the enzyme, blocking the enzyme from binding to its substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell signaling, gene expression, and metabolic pathways. It has also been shown to inhibit the activity of enzymes involved in protein-protein interactions, which can affect a variety of physiological processes.
实验室实验的优点和局限性
Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me has several advantages for use in laboratory experiments. It is a relatively simple molecule to synthesize, and is relatively stable in aqueous solutions. It is also relatively inexpensive, and can be purchased from many chemical suppliers.
However, Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me also has several limitations. It is not very soluble in organic solvents, and can be difficult to separate from other compounds. It is also not very stable in acidic or basic solutions, and can break down quickly in these environments.
未来方向
There are several potential future directions for the use of Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me in scientific research. It could be used to study the effects of enzyme inhibition on cell signaling pathways, gene expression, and metabolic pathways. It could also be used to study the effects of protein-protein interactions on a variety of physiological processes, such as cell growth and proliferation. Additionally, Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me could be used as a tool for drug discovery, as it has been shown to inhibit the activity of enzymes involved in drug metabolism. Finally, Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me could be used to study the effects of enzyme inhibition on the structure and function of proteins.
合成方法
Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me is synthesized using a two-step process. The first step involves the reaction of ethyl lysine with ethyl chloroformate, which forms an ethoxycarbonyl group. The second step involves the reaction of the ethoxycarbonyl group with N-methyl-L-lysine, which forms the amide group. The product of this reaction is a mixture of diastereomers, which can be separated into the individual components using chromatography.
属性
| { "Design of the Synthesis Pathway": [ "The synthesis of Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers) can be achieved through a multi-step reaction pathway.", "The starting material for this synthesis is L-lysine-d4.", "The first step involves the protection of the amino group of L-lysine-d4 with the Boc (tert-butyloxycarbonyl) group.", "The second step is the reaction of the protected amino group with ethyl chloroformate to form N-Boc-Nε-(ethoxycarbonyl)ethyl-L-lysine-d4.", "The third step involves the deprotection of the Boc group using TFA (trifluoroacetic acid) to obtain Nε-(ethoxycarbonyl)ethyl-L-lysine-d4.", "The fourth step is the reaction of Nε-(ethoxycarbonyl)ethyl-L-lysine-d4 with methyl iodide to form Nε-(ethoxycarbonylethyl)-L-lysine-d4.", "The final step is the protection of the amino group of Nε-(ethoxycarbonylethyl)-L-lysine-d4 with the methyl ester group to obtain Nε-(ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers)." ], "Starting Materials": [ "L-lysine-d4", "Boc2O (tert-butyloxycarbonyl chloride)", "Ethyl chloroformate", "TFA (trifluoroacetic acid)", "Methyl iodide" ], "Reaction": [ "Step 1: Protection of the amino group of L-lysine-d4 with the Boc group using Boc2O.", "Step 2: Reaction of the protected amino group with ethyl chloroformate to form N-Boc-Nε-(ethoxycarbonyl)ethyl-L-lysine-d4.", "Step 3: Deprotection of the Boc group using TFA to obtain Nε-(ethoxycarbonyl)ethyl-L-lysine-d4.", "Step 4: Reaction of Nε-(ethoxycarbonyl)ethyl-L-lysine-d4 with methyl iodide to form Nε-(ethoxycarbonylethyl)-L-lysine-d4.", "Step 5: Protection of the amino group of Nε-(ethoxycarbonylethyl)-L-lysine-d4 with the methyl ester group to obtain Nε-(ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers)." ] } | |
CAS 编号 |
1356934-57-0 |
产品名称 |
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers) |
分子式 |
C12H24N2O4 |
分子量 |
264.358 |
IUPAC 名称 |
methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate |
InChI |
InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1/i5D2,6D2 |
InChI 键 |
WJTUJLFAVAPQNV-QUKDWPKGSA-N |
SMILES |
CCOC(=O)C(C)NCCCCC(C(=O)OC)N |
同义词 |
(S)-N6-(2-Ethoxy-1-methyl-2-oxoethyl)-L-lysine-d4 Methyl Ester; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3](/img/structure/B587132.png)
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)
